

Quantum Chemical Calculations for Thiophene-2-ethylamine: A Technical Guide

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Compound of Interest

Compound Name: Thiophene-2-ethylamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-ethylamine is a valuable heterocyclic building block in medicinal chemistry and materials science.^[1] Its unique electronic and structural properties, stemming from the electron-rich thiophene ring coupled with a flexible ethylamine side chain, make it a versatile scaffold for the synthesis of a wide array of biologically active compounds and functional materials.^[1] A thorough understanding of its molecular geometry, electronic characteristics, and vibrational behavior at the quantum level is paramount for rational drug design, the development of novel corrosion inhibitors, and the engineering of advanced materials.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of **Thiophene-2-ethylamine**. While a complete set of experimentally validated quantum chemical data for this specific molecule is not extensively published, this document outlines the established computational methodologies and protocols that can be employed to generate high-fidelity theoretical data. The guide also presents logical workflows for its synthesis and computational analysis, providing a roadmap for researchers in the field.

Molecular Properties and Computational Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to predict a wide range of molecular properties with a

high degree of accuracy. These calculations can provide invaluable insights into the molecule's reactivity, stability, and spectroscopic signatures.

Physicochemical Properties

Thiophene-2-ethylamine is a colorless to yellow liquid with a boiling point of 200-201 °C at 750 mmHg and a density of approximately 1.087 g/mL at 25 °C.^{[2][3]} Its molecular formula is C₆H₉NS, with a molecular weight of 127.21 g/mol.^[3] These fundamental properties serve as a baseline for more advanced computational characterization.

Property	Value	Reference
CAS Number	30433-91-1	^{[2][4]}
Molecular Formula	C ₆ H ₉ NS	^[3]
Molecular Weight	127.21 g/mol	^[3]
Appearance	Colorless to pale yellow liquid	^[4]
Boiling Point	200-201 °C / 750 mmHg	^{[2][3]}
Density	1.087 g/mL at 25 °C	^{[2][3]}
Refractive Index	n ₂₀ /D 1.551	^{[2][3]}

Proposed Computational Methodology

To obtain a detailed understanding of the quantum chemical properties of **Thiophene-2-ethylamine**, a robust and well-validated computational protocol is essential. Based on extensive studies of similar thiophene derivatives, the following methodology is recommended.

Geometry Optimization

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.

Protocol:

- Method: Density Functional Theory (DFT)

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
- Basis Set: 6-311++G(d,p)
- Software: Gaussian, ORCA, or similar quantum chemistry packages.

This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules containing sulfur. The optimized geometry will yield key structural parameters.

Table of Predicted Optimized Geometric Parameters (Template)

Parameter	Atom 1	Atom 2	Atom 3	Atom 4	Predicted Value (B3LYP/6-311++G(d,p))
Bond Length	C1	C2	-	-	Value in Å
C2	S	-	-	Value in Å	
...	...	-	-	...	
Bond Angle	C1	C2	C3	-	Value in Degrees
C2	S	C5	-	Value in Degrees	
...	-	...	
Dihedral Angle	C1	C2	C3	C4	Value in Degrees
...	

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true

energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

Protocol:

- Method: DFT/B3LYP
- Basis Set: 6-311++G(d,p)

The calculated vibrational frequencies can be compared with experimental spectra for validation.

Table of Predicted Vibrational Frequencies (Template)

Vibrational Mode	Predicted Frequency (cm ⁻¹) (B3LYP/6-311++G(d,p))	Assignment (e.g., C-H stretch, N-H bend)
1	Value	Description
2	Value	Description
...

Electronic Properties

The electronic properties of **Thiophene-2-ethylamine** are crucial for understanding its reactivity and potential applications. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Protocol:

- Method: DFT/B3LYP
- Basis Set: 6-311++G(d,p)

From the HOMO and LUMO energies, several important reactivity descriptors can be calculated.^[5]

Table of Predicted Electronic Properties (Template)

Property	Predicted Value (eV) (B3LYP/6-311++G(d,p))
HOMO Energy	Value
LUMO Energy	Value
HOMO-LUMO Gap (ΔE)	Value
Ionization Potential ($I \approx -E_{\text{HOMO}}$)	Value
Electron Affinity ($A \approx -E_{\text{LUMO}}$)	Value
Electronegativity ($\chi \approx (I+A)/2$)	Value
Chemical Hardness ($\eta \approx (I-A)/2$)	Value
Electrophilicity Index ($\omega \approx \chi^2/2\eta$)	Value

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[5] These calculated parameters are particularly useful in fields like corrosion inhibition, where the ability of a molecule to donate or accept electrons to a metal surface is key.

Experimental and Computational Workflows

To provide a practical context for the application of these computational methods, the following workflows are presented.

Synthesis Workflow

Several synthetic routes to **Thiophene-2-ethylamine** have been reported. A common approach involves the reduction of a nitrile or an oxime intermediate. The following diagram illustrates a typical synthetic pathway.



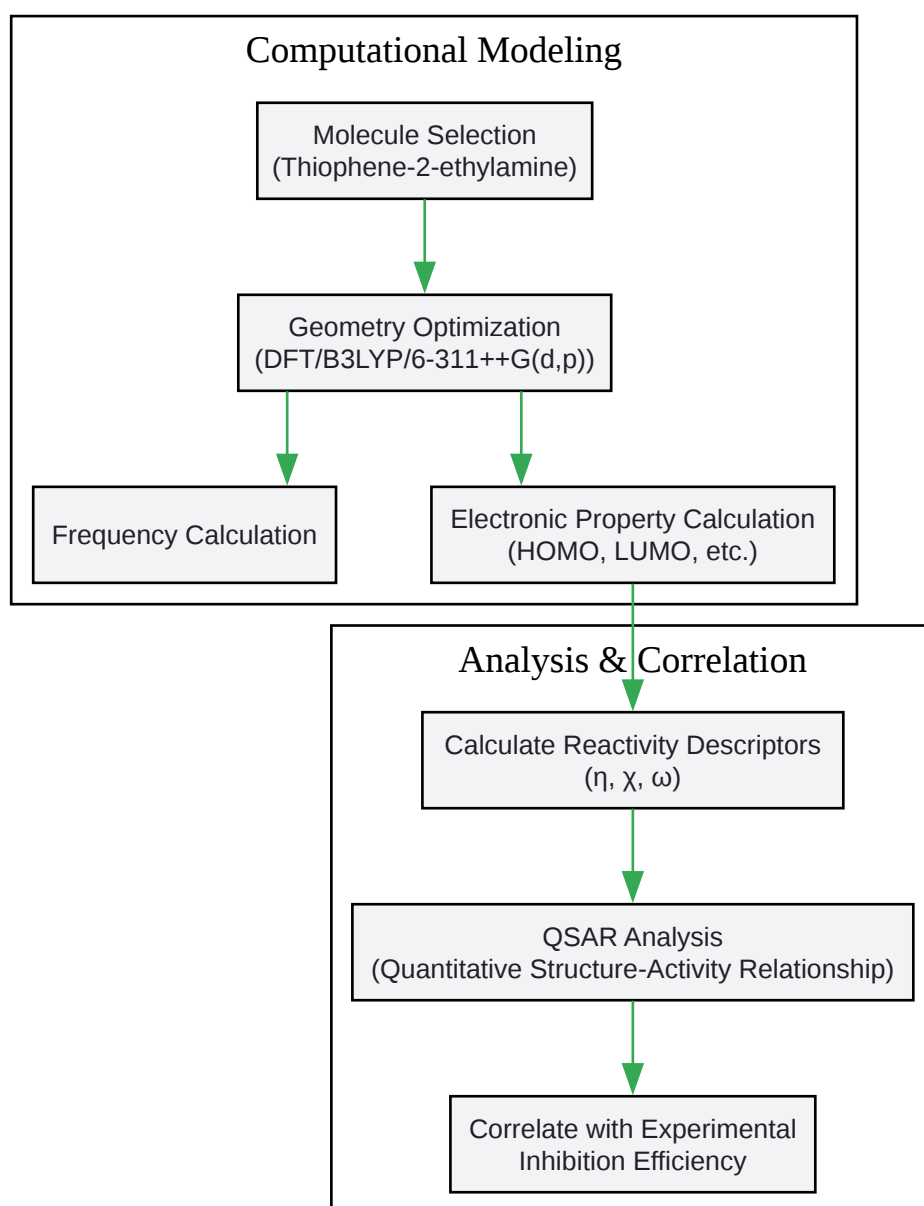
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Caption: A generalized synthetic workflow for **Thiophene-2-ethylamine**.^[6]

Computational Analysis Workflow for Corrosion Inhibition

Thiophene-2-ethylamine and its derivatives have been investigated as corrosion inhibitors.^[7]

The computational evaluation of a potential corrosion inhibitor typically follows a structured workflow.



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Caption: A typical workflow for the computational analysis of a corrosion inhibitor.

Conclusion

Quantum chemical calculations provide a powerful and indispensable tool for characterizing the molecular properties of **Thiophene-2-ethylamine**. By employing Density Functional Theory with appropriate functionals and basis sets, researchers can gain deep insights into its geometry, vibrational spectra, and electronic structure. This theoretical data is crucial for guiding the synthesis of new derivatives with tailored properties for applications in drug discovery and materials science. The workflows presented in this guide offer a practical framework for both the synthesis and the computational evaluation of this important heterocyclic compound, paving the way for future innovations.

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